Product packaging for Inostamycin(Cat. No.:)

Inostamycin

Cat. No.: B1212817
M. Wt: 700.9 g/mol
InChI Key: NZJHONRWXITMMC-RBLAFODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Polyether Antibiotic Discovery

The discovery of Inostamycin is rooted in the broader history of polyether antibiotics, a class of natural products primarily produced by soil-dwelling bacteria of the genus Streptomyces. The era of antibiotic discovery, often termed the "golden age," began in the mid-20th century and led to the identification of numerous therapeutic agents. A significant milestone in this period was the discovery of the first ionophore, lasalocid, in 1951 from Streptomyces lasaliensis. This was followed by the discovery of monensin (B1676710) in 1967 from Streptomyces cinnamonensis, which was the first polyether antibiotic to have its structure elucidated. newdrugapprovals.orgwikipedia.orgwikipedia.org These discoveries unveiled a novel class of molecules with the unique ability to transport metal cations across biological membranes, a property that underpins their biological activity. The pioneering work on these compounds laid the foundation for the subsequent search for and characterization of other polyether antibiotics, including this compound.

The general characteristics of polyether antibiotics include a backbone of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings, a free carboxyl group, and numerous alkyl groups. Their ability to form lipid-soluble complexes with cations and transport them across cell membranes disrupts the ionic equilibrium, leading to their antimicrobial effects. This mechanism of action set them apart from other classes of antibiotics and spurred further investigation into their diverse biological properties.

Identification and Significance of this compound in Academic Research

This compound was isolated from a strain of Streptomyces sp. and identified as a novel inhibitor of phosphatidylinositol turnover. alphagalileo.org Its discovery added to the growing family of polyether antibiotics and provided a new tool for studying cellular signaling pathways. The significance of this compound in academic research lies in its specific biological activities and its complex molecular architecture, which has made it an attractive target for total synthesis.

Subsequent research has led to the identification of different this compound variants, including this compound A, B, and C. nih.gov

Table 1: Discovery and Source of this compound

Compound Source Organism Year of First Report

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H68O11 B1212817 Inostamycin

Properties

Molecular Formula

C38H68O11

Molecular Weight

700.9 g/mol

IUPAC Name

2-[(3S)-5-ethyl-6-[(2S,3S)-6-[(2S,3S)-5-[(5R)-5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid

InChI

InChI=1S/C38H68O11/c1-12-17-28(39)36(16-5)19-21(7)38(46,49-36)35(11)18-20(6)32(47-35)25(13-2)30(41)22(8)29(40)23(9)33-26(14-3)31(42)24(10)37(45,48-33)27(15-4)34(43)44/h20-29,31-33,39-40,42,45-46H,12-19H2,1-11H3,(H,43,44)/t20-,21?,22?,23-,24-,25?,26?,27?,28?,29+,31?,32-,33?,35?,36+,37?,38?/m0/s1

InChI Key

NZJHONRWXITMMC-RBLAFODUSA-N

SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Isomeric SMILES

CCCC([C@]1(CC(C(O1)(C2(C[C@@H]([C@H](O2)C(CC)C(=O)C(C)[C@H]([C@H](C)C3C(C([C@@H](C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Canonical SMILES

CCCC(C1(CC(C(O1)(C2(CC(C(O2)C(CC)C(=O)C(C)C(C(C)C3C(C(C(C(O3)(C(CC)C(=O)O)O)C)O)CC)O)C)C)O)C)CC)O

Synonyms

inostamycin

Origin of Product

United States

Origin and Isolation of Inostamycin

Microbial Source: Streptomyces sp. MH816-AF15

Inostamycin was originally isolated from the culture broth of a specific actinomycete, identified as Streptomyces sp. MH816-AF15 researchgate.netfunakoshi.co.jpwindows.netnih.govkeio.ac.jpnih.govresearchgate.netmedchemexpress.com. This particular strain was found to produce a substance that exhibited potent inhibitory activity against the incorporation of inositol (B14025) into phosphatidylinositol and its related phosphates, key components of the inositol phospholipid turnover pathway researchgate.net. The identification and isolation of this Streptomyces strain in 1990 marked the initial discovery of this compound researchgate.netwindows.net.

Early Isolation Methodologies and Characterization

The process of isolating this compound from the Streptomyces sp. MH816-AF15 culture broth involved a series of sophisticated biochemical separation techniques. Initially, the culture broth was subjected to extraction using ethyl acetate (B1210297) (EtOAc) under basic conditions to capture the active compound researchgate.netnih.gov. Following this initial extraction, the crude extract underwent further purification through multiple stages. These stages included centrifugation partition chromatography and crystallization researchgate.net. More refined purification methods employed were silica (B1680970) gel column chromatography and preparative reverse-phase High-Performance Liquid Chromatography (HPLC) researchgate.netnih.gov. These rigorous steps were essential to obtain a pure sample of this compound, particularly its sodium salt form, which is commonly studied windows.net.

The characterization of the isolated compound revealed its identity as a novel polyether antibiotic nih.govnih.gov. Its structure was initially assigned through Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.netnih.gov. This assignment was subsequently confirmed by X-ray crystallographic analysis of its sodium salt, which provided detailed insights into its stereochemistry and molecular architecture researchgate.net. The crystal structure elucidated an ionophoric, pseudo-cyclic molecular shape researchgate.net. Chemically, this compound A (sodium salt) is characterized by its molecular formula C₃₈H₆₇O₁₁Na and a molecular weight of approximately 722.933 g/mol funakoshi.co.jpwindows.netcaymanchem.com.

Table 1: Key Physicochemical Properties of this compound A (Sodium Salt)

PropertyValueSource(s)
Molecular FormulaC₃₈H₆₇O₁₁Na funakoshi.co.jpwindows.netcaymanchem.com
Molecular Weight722.933 g/mol funakoshi.co.jpwindows.netcaymanchem.com
CAS Number1884611-95-3 (Sodium Salt) windows.net
129905-10-8 (Salt-free form) windows.net
SourceStreptomyces sp. MH816-AF15 researchgate.netfunakoshi.co.jpwindows.net
Purity> 90% (Quantitative NMR) funakoshi.co.jpwindows.net
SolubilitySoluble in DMSO, DMF, and CHCl₃ funakoshi.co.jpwindows.net
Poorly soluble in H₂O funakoshi.co.jpwindows.net
AppearanceSolid caymanchem.com

Biosynthetic Pathway Elucidation of Inostamycin

Precursor Incorporation Studies (e.g., Propionate (B1217596) and Butyrate (B1204436) Units)

Labeling studies have been instrumental in deciphering the origin of the carbon skeleton of Inostamycin. These experiments involve feeding the producing organism with isotopically labeled precursor molecules and subsequently analyzing the incorporation of these labels into the final this compound structure. Such investigations have revealed that this compound is constructed from a specific combination of propionate and butyrate units.

Data Table 3.1: Precursor Incorporation in this compound Biosynthesis

Precursor UnitNumber of Units IncorporatedSource Organism (implied)Citation
PropionateSixStreptomyces species psu.edu
ButyrateFiveStreptomyces species psu.edu

These findings indicate that the polyketide synthase (PKS) machinery responsible for this compound biosynthesis utilizes six molecules derived from propionate and five molecules derived from butyrate as extender units. The precise stereochemistry and regiochemistry of these incorporations are dictated by the specific enzymes involved in the PKS pathway.

Proposed Enzymatic Steps in Polyketide Assembly

This compound, as a polyketide natural product, is biosynthesized through a series of enzymatic reactions catalyzed by polyketide synthases (PKSs) nih.gov. These large, multi-domain enzymes assemble the carbon backbone by repeatedly condensing acyl-CoA or acyl-ACP thioesters. The process typically begins with a starter unit, followed by iterative or modular additions of extender units, such as malonyl-CoA (yielding acetate-derived units) or methylmalonyl-CoA (yielding propionate-derived units). Butyrate units are also incorporated in the biosynthesis of various polyketides.

While the specific genes and enzymes directly involved in the Streptomyces biosynthesis of this compound have not been fully detailed in the accessible literature, the general framework of PKS assembly is understood to involve:

Initiation: A starter unit (often acetyl-CoA or propionyl-CoA) is loaded onto a ketosynthase (KS) domain.

Elongation: Subsequent extender units (derived from propionate and butyrate in the case of this compound) are activated as thioesters and condensed with the growing polyketide chain. This process involves a decarboxylative Claisen condensation, where the extender unit's carboxyl group is removed, and the remaining acyl chain is attached to the growing chain.

Reduction and Modification: Domains within the PKS, such as acyltransferase (AT), ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), can modify the growing polyketide chain by reducing ketone groups, removing water molecules, or reducing double bonds, thereby controlling the saturation and oxidation state of the polyketide backbone.

Termination: The completed polyketide chain is released from the PKS, typically through thioesterase (TE) activity, which may also catalyze cyclization or other modifications.

The complex polyether structure of this compound suggests a highly sophisticated PKS system, potentially involving iterative cycles of condensation and modification, or a modular PKS where different domains are responsible for specific steps. The total synthesis efforts for this compound acs.orgresearchgate.net highlight the challenges in creating its intricate stereochemistry, underscoring the precision of the natural biosynthetic machinery, which likely involves stereoselective aldol (B89426) reactions and other catalytic steps orchestrated by dedicated enzymes. Further elucidation would involve identifying the specific PKS gene cluster from the producing Streptomyces strain and characterizing the function of individual gene products.

Chemical Synthesis and Stereochemical Control of Inostamycin and Analogues

Asymmetric Synthetic Methodologies for Key Fragments

The construction of the chiral fragments of Inostamycin A relies heavily on asymmetric synthetic methodologies to control the stereochemistry at each newly formed stereocenter.

Stereoselective aldol (B89426) reactions are pivotal in the synthesis of this compound A, enabling the formation of carbon-carbon bonds with precise control over relative stereochemistry, particularly the anti configuration researchgate.netnih.govdntb.gov.uanih.govresearchgate.netresearchgate.netacs.orgacs.org. Various boron-mediated aldol reactions, employing chiral auxiliaries or catalysts, have been successfully utilized to construct key fragments, such as the C10-C24 ketone fragment researchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgacs.orgacs.orggoogle.com. These reactions are crucial for building the polypropionate-like segments of the molecule, where multiple stereocenters are often generated in sequence. For instance, iterative, one-directional boron-mediated aldol chain extensions have been employed to assemble stereoregular polypropionate chains researchgate.net.

This compound A features challenging quaternary stereocenters, which are notoriously difficult to construct with high stereoselectivity. The synthesis has addressed this challenge through carefully designed addition reactions. For example, the quaternary carbons at C20 and C16 have been elaborated through highly stereocontrolled addition reactions of transmetallated species to ethyl and methyl ketones, respectively researchgate.netnih.govkaist.ac.kr. The use of specific Lewis acids, such as LaCl₃ for transmetallation, has been critical in achieving high coupling efficiency and stereocontrol in these transformations researchgate.netnih.govkaist.ac.kr. Other approaches to create quaternary centers might involve asymmetric catalysis or the use of chiral building blocks designed to direct the stereochemical outcome of reactions.

Fragment Coupling Strategies (e.g., Aldol Condensation)

The convergence of the independently synthesized fragments is a critical stage in the total synthesis. Aldol condensation reactions have emerged as a primary strategy for joining the major fragments of this compound A researchgate.netnih.govkaist.ac.kr. These reactions are typically designed to proceed with high anti-stereoselectivity, ensuring the correct relative configuration between the newly formed stereocenters. The successful coupling of the aldehyde and ketone fragments has provided the complete carbon skeleton of this compound A, incorporating all necessary functional groups and stereogenic centers researchgate.netnih.govkaist.ac.kr. Other coupling strategies, such as lithium-mediated aldol reactions and Rh-catalyzed reductive aldol reactions, have also been explored for fragment union researchgate.netnih.govresearchgate.netacs.orgnih.govacs.orgacs.orgacs.orggoogle.com.

Total Synthesis of this compound A and Related Congeners

The first total synthesis of this compound A has been reported, detailing a convergent approach that relies on the efficient and stereoselective synthesis of key fragments and their subsequent coupling researchgate.netnih.govkaist.ac.kr. This synthesis showcases the power of asymmetric aldol reactions, addition reactions, and the strategic use of chiral building blocks to construct the complex molecular architecture. While the primary focus has been on this compound A, the methodologies developed are adaptable for the synthesis of related congeners and analogues, which can be valuable for structure-activity relationship studies researchgate.net.

Molecular and Cellular Mechanisms of Action of Inostamycin

Induction of Programmed Cell Death Pathways

Caspase-Dependent Apoptosis Activation

Inostamycin effectively triggers programmed cell death, or apoptosis, in various cancer cell lines. This process is intricately linked to the activation of a cascade of cysteine proteases known as caspases. Research indicates that this compound treatment leads to the activation of caspase-3 (and its associated caspase-3-like proteases), a key executioner caspase in the apoptotic pathway niph.go.jpnih.gov. The activation of caspase-3 is further evidenced by the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP) niph.go.jp. The involvement of caspases in this compound-induced apoptosis is underscored by the observation that the pan-caspase inhibitor z-VAD-fmk can suppress the cell death induced by this compound niph.go.jp. Furthermore, this compound treatment has been shown to promote the release of cytochrome c from mitochondria, a critical event that initiates the caspase cascade nih.govnih.gov.

Involvement of Ceramide Generation in Apoptotic Signaling

A significant pathway mediating this compound-induced apoptosis involves the generation of ceramide, a bioactive lipid sphingolipid metabolite. Studies have demonstrated that this compound treatment leads to an elevation of intracellular ceramide levels nih.gov. This ceramide generation is not merely a consequence but a crucial mediator of apoptosis, as inhibiting ceramide synthesis with fumonisin B1 (a ceramide synthase inhibitor) effectively blocks this compound-induced cytochrome c release, caspase activation, and subsequent apoptosis nih.gov. The process of ceramide generation in response to this compound appears to be regulated by Protein Kinase C (PKC). Specifically, activation of PKC by 12-O-tetradecanoyl phorbol-13-acetate (TPA) was found to suppress this compound-induced ceramide synthesis, mitochondrial cytochrome c release, and caspase activation, suggesting a pivotal role for PKC-regulated ceramide generation in this compound's apoptotic effects nih.gov. The anti-apoptotic protein Bcl-2 has also been implicated, as its overexpression inhibits both this compound-induced ceramide synthesis and cytochrome c release, reinforcing the link between ceramide and mitochondrial apoptosis pathways nih.gov.

Suppression of Cellular Invasion and Motility

Beyond its apoptotic effects, this compound significantly impairs the invasive and migratory capabilities of cancer cells, processes critical for metastasis. This compound has been shown to suppress the invasion ability and cell motility of various cancer cell lines, including tongue carcinoma HSC-4 cells salinomycin.plresearchgate.netcaymanchem.commedkoo.comnih.govresearchgate.net. This anti-invasive effect is largely attributed to its impact on matrix metalloproteinases (MMPs).

This compound effectively reduces the production and activity of key matrix metalloproteinases, specifically MMP-2 and MMP-9 salinomycin.plresearchgate.netcaymanchem.commedkoo.comnih.govresearchgate.netnih.gov. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a process that facilitates cancer cell invasion and metastasis. Zymographic analysis has confirmed that this compound treatment leads to a dose-dependent suppression of pro-MMP-2 and pro-MMP-9 levels researchgate.net. Moreover, this compound has been shown to partially inhibit MMP-9 production stimulated by epidermal growth factor (EGF) and phorbol (B1677699) 12-myristate 13-acetate (TPA) researchgate.net. By reducing the activity of these ECM-degrading enzymes, this compound directly hinders the ability of cancer cells to invade surrounding tissues and migrate to distant sites. Additionally, this compound's ability to induce G1 cell cycle arrest and decrease cyclin D1 levels may also contribute to its anti-invasive properties by modulating cellular proliferation and signaling pathways involved in migration, such as those targeted by vascular endothelial growth factor (VEGF) researchgate.netnih.gov.

Data Tables

The following tables summarize key research findings on this compound's mechanisms of action.

Table 1: Synergistic Cytotoxicity of this compound and TRAIL in Cancer Cell Lines

Cell LineThis compound (μg/ml)TRAIL (ng/ml)Observed Effect (18h treatment)Reference
HCT1160.01, 0.1, 1IndicatedSynergistic cytotoxicity researchgate.net
HeLa0.01, 0.1, 1IndicatedSynergistic cytotoxicity researchgate.net
HT290.01, 0.1, 1IndicatedSynergistic cytotoxicity researchgate.net
LNCaP0.01, 0.1, 1IndicatedSynergistic cytotoxicity researchgate.net
Ms-10.01, 0.1, 1IndicatedNo synergistic cytotoxicity researchgate.net

Note: Specific TRAIL concentrations were varied in experiments, but the general observation of synergy with this compound is highlighted.

Table 2: Effect of this compound on Death Receptor 5 (DR5) Expression

Cell LineTreatmentEffect on DR5 ExpressionEffect on TRAIL-induced ApoptosisReference
HCT116This compoundStrong upregulationContributes to enhancement researchgate.net
HCT116This compound + TRAILStrong upregulationSynergistic apoptosis researchgate.net
HCT116This compound + TRAIL + DR5 siRNAReduced DR5 expressionSuppressed synergistic apoptosis researchgate.net
HT29This compoundUpregulation observedSynergistic cytotoxicity researchgate.net
HeLaThis compoundUpregulation observedSynergistic cytotoxicity researchgate.net

Table 3: Effect of this compound on Matrix Metalloproteinase (MMP-2, MMP-9) Levels

Cell LineTreatmentEffect on MMP-2 LevelsEffect on MMP-9 LevelsReference
HSC-4This compoundReduced productionReduced production salinomycin.plresearchgate.net
HSC-4This compoundSuppressed levelsSuppressed levels researchgate.netcaymanchem.commedkoo.com
B16-BL6This compoundNot specifiedPartially blocked stimulation researchgate.net

Compound List

this compound

TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)

DR4 (Death Receptor 4)

DR5 (Death Receptor 5)

cFLIP (Cellular FLICE-inhibitory Protein)

MMP-2 (Matrix Metalloproteinase-2)

MMP-9 (Matrix Metalloproteinase-9)

VEGF (Vascular Endothelial Growth Factor)

EGF (Epidermal Growth Factor)

TPA (12-O-tetradecanoyl phorbol-13-acetate)

Fumonisin B1

Bcl-2

PARP (Poly(ADP-ribose) polymerase)

z-VAD-fmk (Pan-caspase inhibitor)

CDDP (Cisplatin)

Etoposide

PS-341 (Bortezomib)

Tunicamycin

Rottlerin

Bransidianins

Sodium butyrate (B1204436)

Kurarinone

Icaritin

Withanolide E

Silibinin

Gingerol

Indomethacin

Vinblastine (B1199706)

Paclitaxel

Abrogation of Growth Factor-Induced Cellular Activities (e.g., VEGF)

This compound has demonstrated a significant capacity to counteract the effects of growth factors, particularly Vascular Endothelial Growth Factor (VEGF). VEGF is a critical regulator of angiogenesis, a process vital for tumor growth and metastasis, by promoting the proliferation and migration of endothelial cells. Research indicates that this compound effectively suppresses VEGF-induced cellular activities. Specifically, this compound has been shown to significantly attenuate both the proliferation and migration of human umbilical vein endothelial cells (HUVECs) that are stimulated by VEGF researchgate.netnih.govresearchgate.net. This abrogation of VEGF-driven cellular responses suggests this compound plays a role in inhibiting pro-angiogenic processes essential for tumor development.

Modulation of Extracellular Signal-Regulated Kinase (ERK) and p38 Pathways

This compound's influence extends to intracellular signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular Signal-Regulated Kinase (ERK) and p38 researchgate.netnih.govnovapublishers.com. Studies have revealed that this compound inhibits the activation of both ERK and p38 pathways when these are stimulated by VEGF. In HUVECs, VEGF-induced phosphorylation of ERK and p38 was reduced by this compound treatment researchgate.net. This inhibition of key signaling molecules is proposed to be the mechanism by which this compound diminishes VEGF-stimulated endothelial cell proliferation and migration researchgate.netnih.gov. Furthermore, this compound was observed to inhibit the elevation of cyclin D1, a protein crucial for cell cycle progression, which is also induced by VEGF researchgate.netnih.gov.

Table 1: Effect of this compound on VEGF-Induced MAPK Activation in HUVECs

StimulusTarget PathwayEffect of this compoundCitation
VEGFERKInhibition of activation researchgate.netnih.gov
VEGFp38Inhibition of activation researchgate.netnih.gov
VEGFCyclin D1Inhibition of elevation researchgate.netnih.gov

Interaction with Membrane Transport Systems

This compound is recognized as an inhibitor of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance (MDR) in cancer cells nih.govmedkoo.comsalinomycin.plresearchgate.netacs.org. P-gp actively transports a wide range of cytotoxic drugs out of cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the function of P-gp, leading to increased intracellular accumulation of drugs like vinblastine in multidrug-resistant cell lines, such as KB-C4 cells nih.govsalinomycin.plresearchgate.net. This inhibition appears to be irreversible, as this compound can inhibit azidopine (B1666438) binding to P-gp even after plasma membranes have been pre-incubated and washed nih.govresearchgate.net. The compound also inhibits the efflux of [3H]vinblastine from these resistant cells salinomycin.plresearchgate.net.

Table 2: this compound's Inhibition of P-Glycoprotein Function

Target ActionCell LineMetric / ObservationValue / FindingCitation
P-gp InhibitionKB-C4[3H]vinblastine binding to membranes (IC50)0.94 µg/ml (1.3 µM) researchgate.net
P-gp InhibitionKB-C4Inhibition of azidopine binding to P-gpInhibited nih.govresearchgate.net
Reversal of Multidrug ResistanceKB-C4Accumulation of [3H]vinblastineIncreased accumulation nih.govsalinomycin.plresearchgate.net
Reversal of Multidrug ResistanceKB-3-1Accumulation of [3H]vinblastineNo enhancement salinomycin.pl

A notable aspect of this compound's mechanism involves its interaction with specific membrane lipids, particularly phosphatidylethanolamine (B1630911) (PE) nih.govmedkoo.comsalinomycin.plresearchgate.netacs.org. Phosphatidylethanolamine is a major glycerophospholipid and a fundamental building block of cellular membranes, influencing membrane fluidity and protein function uvigo.esharvard.edunih.govbiocrates.com. Research suggests that this compound binds irreversibly to plasma membranes, and this binding is specifically mediated through phosphatidylethanolamine nih.govresearchgate.net. It is hypothesized that this interaction with PE is the basis for this compound's irreversible inhibition of P-glycoprotein function nih.govresearchgate.net.

Compound Name List:

this compound

Vascular Endothelial Growth Factor (VEGF)

Extracellular Signal-Regulated Kinase (ERK)

p38 Mitogen-Activated Protein Kinase (p38)

P-glycoprotein (P-gp)

Azidopine

Vinblastine

Phosphatidylethanolamine (PE)

Cyclin D1

Structure Activity Relationship Sar Studies and Rational Design

Identification of Core Pharmacophoric Elements

The principal target identified for Inostamycin is the enzyme CDP-diacylglycerol:inositol (B14025) 3-phosphatidyltransferase (CDP-DG:inositol transferase) caymanchem.comfunakoshi.co.jpnih.gov. This enzyme plays a pivotal role in the synthesis of phosphatidylinositol (PI), a key component of cell membranes and a precursor for various signaling molecules. By inhibiting this transferase, this compound effectively disrupts the phosphatidylinositol turnover pathway. This disruption leads to a cascade of cellular events, including cell cycle arrest, predominantly in the G1 phase, and a subsequent inhibition of cell proliferation caymanchem.comfunakoshi.co.jpkeio.ac.jp.

Synthetic Modifications and Derivatization Strategies for Mechanistic Probing

The total synthesis of this compound has been achieved, demonstrating the feasibility of creating this complex natural product through chemical means acs.orgresearchgate.net. This capability opens avenues for synthetic modifications aimed at probing specific aspects of its mechanism of action and elucidating structure-activity relationships. However, the provided scientific literature does not extensively detail specific derivatization strategies or synthetic modifications undertaken on this compound solely for the purpose of SAR studies or detailed mechanistic investigations. While the existence of analogues like Inostamycins B and C suggests structural variations have been explored, specific synthetic routes and their impact on this compound's primary target or other cellular interactions are not elaborated upon in the current scope of information. Future research could leverage its synthetic accessibility to create targeted analogues, systematically altering specific functional groups or structural motifs to map the pharmacophore and optimize its therapeutic potential.

Comparative Analysis of this compound Analogues (e.g., this compound B and C)

This compound analogues, notably Inostamycins B and C, have been identified as new polyether antibiotics isolated from Streptomyces species researchgate.netnih.gov. This compound B, with the molecular formula C37H66O11, has been reported to exhibit antibacterial and antifungal activities nih.gov. These analogues, like this compound A, belong to the class of carboxyl ionophores, known for their ability to perturb intracellular cation balance nih.gov.

Data Tables

Table 1: this compound A: Key Targets and Biological Activities

Target/ActivityIC50/ValueCell Line/SystemReference(s)
CDP-DG:inositol transferase inhibition0.02 µg/mlA431 cell membranes caymanchem.com
Phosphatidylinositol turnover inhibition0.5 µg/mlcultured A431 cells researchgate.net
EGF-induced inositol incorporation inhibition~0.5 µg/mlA431 cell assay funakoshi.co.jp
Cytostatic effect on oral squamous cell carcinoma62.5-125 ng/mlOSCC cell lines salinomycin.pl
Cytotoxic activity0.07 µg/mlsrk-NIH-3T3 cell funakoshi.co.jp
Cell cycle arrest250 ng/ml (G1 arrest)HSC-4 cells caymanchem.com
Apoptosis induction300 ng/mlMs-1 cells caymanchem.com
MMP-2 and MMP-9 reductionNot specifiedHSC-4 cells caymanchem.comnih.gov
EGF-induced migration inhibitionNot specifiedHSC-4 cells caymanchem.comnih.gov
Reversal of multidrug resistance (Vinblastine accum.)0.5-2.0 μg/mlMDR KB-C4 cells salinomycin.pl
Enhancement of TRAIL-induced apoptosis (DR5 up-reg)Not specifiedVarious cell lines niph.go.jpnii.ac.jp

Table 2: this compound Analogues: Known Information

AnalogueOrigin/SourceMolecular FormulaKey Activity(ies)Reference(s)
This compound BStreptomyces sp.C37H66O11Antibacterial, Antifungal nih.gov
This compound CStreptomyces sp.Not specifiedNot specified researchgate.net

Note: Information regarding specific structural differences and detailed comparative SAR for this compound B and C is limited in the provided sources.

Compound List:

this compound

this compound A

this compound B

this compound C

Advanced Research Methodologies and Future Academic Directions

Application of -Omics Technologies in Inostamycin Research

High-throughput -omics technologies offer a systems-level perspective on the biosynthesis of natural products and their effects on biological systems. The integration of genomics, transcriptomics, and metabolomics is a powerful strategy for discovering new antibiotics and understanding the complex mechanisms that control the expression of biosynthetic gene clusters (BGCs).

Genomic and transcriptomic analyses are instrumental in identifying and characterizing the BGC responsible for this compound production in its native host. By sequencing the genome of the producing organism, researchers can pinpoint the cluster of genes encoding the enzymes for this compound's biosynthesis. Transcriptomic studies, which quantify gene expression, can then reveal the regulatory elements that control the activation of this gene cluster.

Furthermore, transcriptomics and metabolomics can be employed to unravel the downstream effects of this compound on target cells. By comparing the gene expression profiles and metabolite fingerprints of cells treated with this compound to untreated cells, researchers can identify pathways that are significantly altered. This integrated approach can provide a comprehensive map of the cellular response to this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of its activity.

A summary of how different -omics technologies can be applied to this compound research is presented in the table below.

-Omics TechnologyApplication in this compound ResearchPotential Insights
Genomics Identification and sequencing of the this compound biosynthetic gene cluster (BGC).Understanding the enzymatic machinery for this compound production; enabling heterologous expression and biosynthetic engineering.
Transcriptomics Studying the regulation of the this compound BGC; analyzing the global gene expression changes in cells upon this compound treatment.Identifying regulatory elements for optimizing this compound production; revealing the cellular pathways affected by this compound.
Proteomics Quantifying changes in protein expression in response to this compound.Identifying protein targets and downstream effectors of this compound.
Metabolomics Profiling the metabolic changes in cells treated with this compound; identifying intermediates in the this compound biosynthetic pathway.Elucidating the metabolic consequences of this compound's activity; providing a more complete picture of its mechanism of action.

Computational Chemistry and Molecular Modeling for Target Interaction Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets. portlandpress.comnih.gov These in silico methods can provide valuable insights into the binding modes of this compound and guide the design of future experiments and derivative compounds. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.commdpi.commdpi.com This method can be used to model the interaction of this compound with its known targets, such as phosphatidylethanolamine (B1630911), or to screen for potential new protein targets. mdpi.comresearchgate.net By simulating the binding of this compound to a library of protein structures, researchers can generate hypotheses about its molecular targets that can then be tested experimentally. nih.govnih.gov

Molecular dynamics (MD) simulations can further refine these models by providing a dynamic view of the this compound-target complex over time. portlandpress.com These simulations can reveal the conformational changes that occur upon binding and help to identify the key residues involved in the interaction. This information is crucial for understanding the stability of the complex and the mechanism of action at an atomic level.

The general workflow for in silico target prediction and interaction analysis for this compound is outlined below.

StepDescriptionComputational Tools
1. Ligand Preparation Generation of a 3D structure of this compound and optimization of its geometry.Cheminformatics software
2. Target Identification In silico screening of this compound against databases of known protein structures to identify potential binding partners.Target prediction algorithms, inverse docking software
3. Molecular Docking Prediction of the binding pose and affinity of this compound to the identified target proteins.AutoDock, Schrödinger Suite, GOLD
4. Molecular Dynamics Simulation Simulation of the dynamic behavior of the this compound-target complex to assess its stability and conformational changes.GROMACS, AMBER, NAMD
5. Binding Free Energy Calculation Estimation of the binding affinity between this compound and its target.MM-PBSA, MM-GBSA

Development of Innovative Experimental Systems for Mechanistic Elucidation

To complement computational studies and gain a deeper understanding of this compound's mechanism of action, the development and application of innovative experimental systems are essential. These systems can provide more detailed and dynamic information than traditional biochemical assays.

In vitro reconstituted systems, where purified enzymes, substrates, and other necessary components are combined in a controlled environment, offer a powerful platform for studying enzymatic pathways. Such a system could be developed for the CDP-DG:inositol (B14025) transferase, a known target of this compound, to precisely dissect the kinetics and mode of inhibition without the complexity of a cellular environment. nih.govbiorxiv.org

Advanced imaging techniques, such as single-molecule imaging, allow for the direct visualization of molecular interactions in real-time. researchgate.net This technology could be used to track the binding of fluorescently labeled this compound to its targets on the cell membrane, providing insights into its localization, dynamics, and the formation of protein complexes. annualreviews.org This approach is particularly valuable for studying interactions with membrane components and transmembrane proteins.

Novel assay platforms can also be designed to screen for inhibitors and characterize their mechanisms. For example, assays that measure changes in cell membrane properties upon drug binding can provide a sensitive readout of target engagement. For enzymatic targets, high-throughput screening assays can be developed to identify more potent or specific inhibitors based on the principles of enzyme kinetics. nih.govnih.gov

A summary of innovative experimental systems and their potential application to this compound research is provided below.

Experimental SystemApplication to this compound ResearchPotential Insights
In Vitro Reconstituted Systems Reconstitution of the CDP-DG:inositol transferase pathway with purified components.Detailed kinetic analysis of this compound's inhibitory mechanism; identification of essential cofactors.
Single-Molecule Imaging Tracking of fluorescently labeled this compound in live cells.Real-time visualization of target binding and localization; understanding of the dynamics of interaction with the cell membrane.
Model Membrane Systems Studying the interaction of this compound with artificial lipid bilayers (liposomes, nanodiscs).Characterization of this compound's effects on membrane fluidity, permeability, and organization.
Advanced Bio-assays Development of high-throughput screens based on novel detection methods (e.g., fluorescence polarization, surface plasmon resonance).Identification of more potent this compound analogs; detailed characterization of binding kinetics.

Q & A

Basic: What experimental methodologies are recommended for initial characterization of Inostamycin’s biochemical activity?

Methodological Answer:
Initial characterization should include in vitro assays to assess binding affinity (e.g., surface plasmon resonance or fluorescence polarization) and enzymatic inhibition (e.g., kinetic assays using purified target enzymes). Dose-response curves should be generated to determine IC₅₀ values, with triplicate trials to ensure reproducibility. Controls must include solvent-only and known inhibitor/activator conditions to validate assay specificity . Structural analysis via NMR or X-ray crystallography can further elucidate binding mechanisms.

Basic: How should researchers design a study to evaluate this compound’s cytotoxicity across diverse cell lines?

Methodological Answer:
Use a panel of cell lines representing different tissues (e.g., cancer vs. non-cancerous) to assess selectivity. Employ standardized viability assays (MTT, ATP-based luminescence) with 72-hour exposure periods. Normalize data to baseline proliferation rates and include positive controls (e.g., doxorubicin) and vehicle controls. Statistical analysis should use ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell types, ensuring pp-values are adjusted for multiple comparisons .

Advanced: How can contradictory data on this compound’s mechanism of action be resolved in preclinical studies?

Methodological Answer:
Contradictions often arise from assay variability or off-target effects. To resolve this:

  • Replicate experiments across independent labs using standardized protocols.
  • Combine orthogonal techniques : For example, pair siRNA knockdown of putative targets with rescue experiments to confirm specificity .
  • Leverage omics data : Proteomic or transcriptomic profiling post-treatment can identify secondary pathways affected by this compound.
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize follow-up studies .

Advanced: What statistical approaches are critical for analyzing this compound’s dose-dependent effects in animal models?

Methodological Answer:

  • Use nonlinear regression to model dose-response relationships (e.g., sigmoidal curves for efficacy/toxicity).
  • Apply mixed-effects models to account for inter-animal variability in longitudinal studies.
  • For survival data, Kaplan-Meier analysis with log-rank tests is essential.
  • Predefine exclusion criteria and power calculations to ensure sample sizes (n8n \geq 8) minimize Type I/II errors. Consult a statistician during experimental design to validate assumptions .

Basic: What are best practices for synthesizing and purifying this compound analogs to ensure reproducibility?

Methodological Answer:

  • Document synthetic routes in detail (e.g., solvent purity, reaction temperatures, catalyst ratios).
  • Use HPLC-MS for purity assessment (>95% by area under the curve) and characterize intermediates via 1H^1H-NMR.
  • Store analogs under inert conditions (argon, -80°C) to prevent degradation. Cross-validate batches using biological assays to confirm consistent activity .

Advanced: How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Formulation screening : Test solubility enhancers (e.g., cyclodextrins) or nanoencapsulation to improve bioavailability.
  • Pharmacokinetic (PK) modeling : Conduct pilot studies with serial blood sampling to calculate t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC. Adjust dosing schedules based on PK/PD integration.
  • Tissue distribution studies : Use radiolabeled this compound or LC-MS/MS to quantify drug levels in target organs .

Basic: What controls are essential in studies investigating this compound’s antimicrobial activity?

Methodological Answer:

  • Negative controls : Vehicle-only treatment and non-target microorganisms (e.g., Gram-positive vs. Gram-negative bacteria).
  • Positive controls : Established antibiotics (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
  • Internal controls : Include a reference strain with known susceptibility (e.g., Staphylococcus aureus ATCC 25923). Report MIC/MBC values in triplicate with standard deviations .

Advanced: How should researchers integrate this compound with existing therapies to evaluate synergistic effects?

Methodological Answer:

  • Use the Chou-Talalay method to calculate combination indices (CI):
    • CI < 1: Synergy; CI = 1: Additivity; CI > 1: Antagonism.
  • Test multiple ratios (e.g., 1:1, 1:3, 3:1) of this compound and partner drugs.
  • Validate synergy in 3D cell cultures or patient-derived xenografts to mimic clinical complexity .

Basic: What ethical considerations apply to this compound studies involving animal models?

Methodological Answer:

  • Adhere to ARRIVE guidelines for reporting in vivo experiments.
  • Minimize animal numbers via power analysis and use humane endpoints (e.g., tumor volume limits).
  • Obtain approval from Institutional Animal Care and Use Committees (IACUC) and include ethics statements in manuscripts .

Advanced: How can machine learning enhance high-throughput screening of this compound derivatives?

Methodological Answer:

  • Train models on existing structure-activity relationship (SAR) data to predict bioactivity.
  • Use generative adversarial networks (GANs) to design novel analogs with optimized properties.
  • Validate predictions with in vitro assays and iterative feedback loops to refine algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inostamycin
Reactant of Route 2
Inostamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.